Tyrosine, alpha,3-dimethyl-, methyl ester, hydrochloride

Description

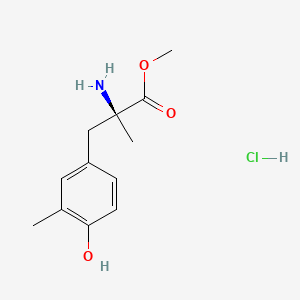

- Structural features: A methyl group at the alpha-carbon (adjacent to the amino group) and a 3-methyl substitution on the aromatic ring of tyrosine. The carboxyl group is esterified to a methyl ester, and the compound is stabilized as a hydrochloride salt.

- Synthesis: Likely synthesized via trimethylchlorosilane (TMCS)-mediated esterification in methanol, a method validated for amino acid methyl ester hydrochlorides . This approach avoids racemization and achieves high yields (80–95%) under mild conditions.

Properties

CAS No. |

13265-01-5 |

|---|---|

Molecular Formula |

C12H18ClNO3 |

Molecular Weight |

259.73 g/mol |

IUPAC Name |

methyl (2S)-2-amino-3-(4-hydroxy-3-methylphenyl)-2-methylpropanoate;hydrochloride |

InChI |

InChI=1S/C12H17NO3.ClH/c1-8-6-9(4-5-10(8)14)7-12(2,13)11(15)16-3;/h4-6,14H,7,13H2,1-3H3;1H/t12-;/m0./s1 |

InChI Key |

ZWBVPAVQVBYURF-YDALLXLXSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)C[C@@](C)(C(=O)OC)N)O.Cl |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(C)(C(=O)OC)N)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tyrosine, alpha,3-dimethyl-, methyl ester, hydrochloride typically involves the esterification of tyrosine with methanol in the presence of trimethylchlorosilane. This method is efficient and yields high purity products . The reaction is carried out at room temperature, making it a convenient and straightforward process.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Tyrosine, alpha,3-dimethyl-, methyl ester, hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines.

Substitution: It undergoes nucleophilic substitution reactions, particularly at the ester and amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced derivatives.

Substitution: Various substituted esters and amines.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Tyrosine derivatives are widely utilized as building blocks in organic synthesis. The methyl ester form allows for further functionalization through various reactions, such as esterification and acylation. For instance, the synthesis of tyrosine-based hydroxamic acids involves coupling protected tyrosine with phenylamine and subsequent alkylation steps .

Table 1: Common Reactions Involving Tyrosine Derivatives

| Reaction Type | Example Compound | Description |

|---|---|---|

| Esterification | Tyrosine methyl ester | Formation of esters from tyrosine using alcohols |

| Acylation | N-acyl tyrosine derivatives | Coupling with fatty acids to form amides |

| Alkylation | Hydroxamic acid derivatives | Modification of hydroxyl groups for reactivity |

Biological Applications

Metabolic Pathways

In biological research, tyrosine derivatives are studied for their roles in metabolic pathways. Tyrosine is a precursor to neurotransmitters such as dopamine and norepinephrine. The alpha,3-dimethyl modification enhances its stability and bioavailability, making it a valuable model compound for enzyme-substrate interactions .

Case Study: Enzyme Interaction

Research has demonstrated that tyrosine methyl ester hydrochloride can inhibit tyrosine hydroxylase, an enzyme critical in catecholamine biosynthesis. This inhibition can lead to decreased production of neurotransmitters, providing insights into potential therapeutic applications for mood disorders .

Pharmaceutical Applications

Therapeutic Potential

Tyrosine derivatives are being investigated for their potential as prodrugs. The unique structural modifications of alpha,3-dimethyl-, methyl ester hydrochloride enhance its pharmacological properties compared to other tyrosine derivatives. For example, studies have shown that this compound can be converted into active forms that exhibit improved efficacy in treating certain conditions .

Table 2: Comparison of Tyrosine Derivatives in Therapeutic Applications

| Compound | Therapeutic Use | Efficacy Comparison |

|---|---|---|

| Tyrosine methyl ester hydrochloride | Neurotransmitter precursor | Moderate |

| Alpha-methyltyrosine methyl ester hydrochloride | Antitumor agent | High |

| L-tyrosine methyl ester hydrochloride | Mood enhancement | Low |

Industrial Applications

Pharmaceutical Manufacturing

In industrial settings, tyrosine derivatives are used as intermediates in the synthesis of pharmaceuticals. The efficient production methods involving continuous flow reactors allow for high yields and consistent quality of the final products.

Case Study: Production Optimization

Recent advancements in synthetic methodologies have led to improved processes for producing tyrosine derivatives with minimal waste and higher purity levels. These methods often involve the use of trimethylchlorosilane for the esterification process under mild conditions .

Mechanism of Action

The mechanism of action of tyrosine, alpha,3-dimethyl-, methyl ester, hydrochloride involves its interaction with various molecular targets and pathways:

Molecular Targets: It primarily targets enzymes involved in amino acid metabolism, such as tyrosine hydroxylase.

Pathways Involved: It affects the catecholamine biosynthetic pathway by inhibiting tyrosine hydroxylase, leading to reduced production of catecholamines like dopamine and norepinephrine.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Data

Key Observations:

Substituent Effects: The 3-methyl group in the target compound distinguishes it from analogs like Alpha-Methyl-D,L-p-tyrosine Methyl Ester HCl, which lacks aromatic substitutions. This methyl group may enhance lipophilicity and steric hindrance, impacting receptor binding . The meta-hydroxyl in Alpha-Methyl-DL-m-tyrosine Methyl Ester HCl alters electronic properties and hydrogen-bonding capacity compared to the para-hydroxyl in tyrosine derivatives .

Physicochemical Properties :

- Methyl esterification increases volatility and solubility in organic solvents compared to free acids (e.g., L-Dopa HCl) .

- Hydrochloride salts generally enhance aqueous solubility and crystallinity, facilitating purification .

Functional and Application Comparisons

Key Observations:

- Therapeutic Potential: Unlike L-Dopa HCl, the target compound’s methyl groups may reduce enzymatic degradation, extending half-life in vivo .

- Synthetic Utility : Methyl esters like D-Phenylglycine Methyl Ester HCl are critical for constructing β-lactam antibiotics, suggesting analogous roles for the target compound in specialized syntheses .

Biological Activity

Tyrosine, alpha,3-dimethyl-, methyl ester, hydrochloride is a derivative of the amino acid tyrosine, which plays a crucial role in various biological processes. This compound has garnered attention for its potential therapeutic applications, particularly in neurochemistry and pharmacology. This article delves into its biological activity, synthesizing findings from diverse studies and highlighting key research outcomes.

- Chemical Formula : C₁₀H₁₄ClN₃O₃

- Molecular Weight : 239.68 g/mol

- CAS Number : 76956-16-0

The biological activity of tyrosine derivatives is often linked to their ability to influence neurotransmitter synthesis and modulate various signaling pathways. Tyrosine is a precursor for dopamine, norepinephrine, and epinephrine, which are critical for mood regulation and cognitive functions. The methylation of tyrosine can enhance its lipophilicity and bioavailability, potentially improving its pharmacological effects.

1. Neuroprotective Effects

Research indicates that tyrosine methyl esters may exhibit neuroprotective properties by enhancing dopamine levels in the brain. A study demonstrated that administration of tyrosine can increase dopamine synthesis in conditions of stress or fatigue, suggesting its utility in managing mood disorders and cognitive decline .

2. Antioxidant Activity

Tyrosine derivatives have shown significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is crucial for protecting neuronal cells from oxidative damage, which is implicated in neurodegenerative diseases .

3. Anti-inflammatory Effects

Tyrosine methyl esters have been studied for their anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines like IL-1β and IL-6 in response to inflammatory stimuli . This suggests potential applications in treating inflammatory conditions.

Case Study 1: Neuroprotection in Stress Models

A study conducted on animal models subjected to stress showed that administration of tyrosine methyl ester significantly improved cognitive performance and reduced anxiety-like behaviors compared to control groups. The underlying mechanism was attributed to enhanced dopaminergic activity .

Case Study 2: Antioxidant Efficacy

In a controlled experiment assessing oxidative stress in neuronal cultures, tyrosine methyl ester was found to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating its protective role against oxidative damage .

Comparative Analysis of Biological Activities

| Activity | Tyrosine Methyl Ester | L-Tyrosine | Dopamine |

|---|---|---|---|

| Neuroprotective | Moderate | Low | High |

| Antioxidant | High | Moderate | Low |

| Anti-inflammatory | Moderate | Low | Low |

Research Findings

Recent studies have highlighted the potential of tyrosine methyl esters as prodrugs that could improve the delivery and efficacy of therapeutic agents targeting neurological disorders. The esterification process enhances solubility and bioavailability, making them suitable candidates for further development .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Tyrosine, alpha,3-dimethyl-, methyl ester, hydrochloride, and how can its purity be verified?

- Synthesis : The compound can be synthesized via acylation of amino acid methyl ester hydrochlorides using acylating agents (e.g., dimethylacetic chloride) in biphasic or toluene-based environments. Subsequent hydrolysis or aminolysis steps may refine the product .

- Purity Verification : Use melting point analysis (reported >300°C for similar tyrosine derivatives) and optical rotation measurements (e.g., [α] = +26° in methanol). HPLC with chiral columns ensures enantiomeric purity, while elemental analysis confirms molecular composition .

Q. How should this compound be stored to maintain stability, and what degradation products might arise?

- Storage : Store at 2–8°C in airtight, desiccated containers to prevent hydrolysis of the methyl ester group. Avoid exposure to moisture and prolonged room-temperature storage .

- Degradation : Hydrolysis of the ester bond may yield free tyrosine derivatives or dimethylated byproducts. Monitor via TLC or mass spectrometry for unexpected peaks .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- FT-IR : Identify ester carbonyl stretches (~1740 cm⁻¹) and hydrochloride N–H vibrations.

- NMR : ¹H NMR confirms methyl ester (δ ~3.7 ppm) and dimethyl groups (δ ~1.2–1.5 ppm). ¹³C NMR distinguishes carbonyl carbons (~170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., F.W. 195 for L-Tyrosine methyl ester) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or bioactivity data for this compound?

- Methodological Approach :

Solubility : Test in buffered solutions (pH 2–9) using UV-Vis spectroscopy. For example, tyrosine derivatives often show pH-dependent solubility due to ionization of phenolic –OH and amino groups .

Bioactivity : Compare assays under standardized conditions (e.g., enzyme inhibition studies with controlled substrate concentrations and inhibitor purity ≥95%). Conflicting results may arise from ester hydrolysis during experiments; stabilize with protease-free buffers .

Q. What experimental design considerations are critical when using this compound in enzyme inhibition studies?

- Substrate Compatibility : Ensure the methyl ester group does not interfere with enzyme active sites. Pre-incubate with esterases if intracellular activity is being mimicked .

- Controls : Include non-esterified tyrosine analogs to isolate the ester’s effect. For example, methyl esters in inhibitors like Nω-nitro-L-arginine methyl ester (L-NAME) enhance membrane permeability but require hydrolysis for activity .

- Dose Optimization : Perform kinetic assays (e.g., IC50 determination) across a logarithmic concentration range (1 nM–10 mM) to account for partial hydrolysis .

Q. How can enantiomeric purity be ensured during large-scale synthesis, and what analytical methods detect impurities?

- Synthesis : Use chiral catalysts (e.g., L-proline derivatives) or enantiomerically pure starting materials.

- Analysis :

- Chiral HPLC : Employ cellulose-based columns (e.g., cellulose 3-chloro-4-methylphenyl-carbamate) for baseline separation of enantiomers .

- Polarimetry : Compare optical rotation with literature values (e.g., [α] = +26° for L-Tyrosine methyl ester) .

Q. What are the implications of the methyl ester group on the compound’s pharmacokinetic properties in vitro?

- Permeability : Methyl esters enhance lipophilicity, improving cell membrane penetration. This is critical for intracellular delivery in cell-based assays .

- Metabolism : Esterases in serum or cell lysates may hydrolyze the ester, releasing the free acid. Use esterase inhibitors (e.g., phenylmethylsulfonyl fluoride) to stabilize the compound during experiments .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across studies?

- Root Causes : Variations may stem from hydration states, polymorphic forms, or residual solvents.

- Resolution :

Recrystallization : Purify using anhydrous solvents (e.g., dry ethanol) and characterize via X-ray crystallography.

Thermogravimetric Analysis (TGA) : Detect hydrate decomposition steps.

Cross-Validation : Compare NMR/IR data with databases (e.g., SDBS or PubChem) for consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.